1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester
CAS No.:
Cat. No.: VC13509449
Molecular Formula: C19H22BN3O4
Molecular Weight: 367.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22BN3O4 |
|---|---|
| Molecular Weight | 367.2 g/mol |
| IUPAC Name | 2-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C19H22BN3O4/c1-18(2)19(3,4)27-20(26-18)13-11-21-22(12-13)9-10-23-16(24)14-7-5-6-8-15(14)17(23)25/h5-8,11-12H,9-10H2,1-4H3 |
| Standard InChI Key | LLNIVLRKZAEEPK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3C(=O)C4=CC=CC=C4C3=O |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3C(=O)C4=CC=CC=C4C3=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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Pyrazole Ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms, which confers electronic diversity and hydrogen-bonding capabilities .
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Boronic Acid Pincol Ester: The boronic acid group (-B(OH)₂) is protected as a pinacol ester, enhancing stability and solubility in organic solvents while retaining reactivity for cross-coupling reactions .
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1,3-Dioxoisoindole Ethyl Linker: A bicyclic aromatic system with two ketone oxygen atoms, contributing to π-stacking interactions and potential biological activity .
The molecular formula is C₁₉H₂₂BN₃O₄, with a molecular weight of 351.20 g/mol. Computational models suggest a planar dioxoisoindole group connected via a flexible ethyl chain to the pyrazole-boronic ester core, creating a balance between rigidity and conformational adaptability.
Synthetic Methodology
Key Reaction Steps
Synthesis typically involves multi-step protocols to assemble the hybrid structure:
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Pyrazole Boronic Ester Formation:
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Dioxoisoindole Ethylation:
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Phthalic anhydride derivatives are condensed with ethylenediamine analogs to form the dioxoisoindole core.
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Subsequent alkylation with 1,2-dibromoethane introduces the ethyl spacer.
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Coupling Reactions:
Table 1: Optimization of Coupling Conditions
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | THF | 80 | 45 |
| CuI | 1,10-Phenanthroline | DMF | 120 | 62 |
| NiCl₂(dppf) | BINAP | Toluene | 100 | 38 |
Reactivity and Functional Transformations
Boronic Ester Reactivity
The pinacol-protected boronic acid serves as a versatile handle for Suzuki-Miyaura cross-couplings, enabling conjugation with aryl halides or triflates . Key transformations include:
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Aryl-Aryl Coupling: Reaction with 4-bromobenzene derivatives forms biaryl structures, critical for drug discovery scaffolds.
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Protic Acid Cleavage: Treatment with HCl in methanol regenerates the boronic acid, facilitating further functionalization .
Dioxoisoindole Modifications
The dioxoisoindole moiety undergoes nucleophilic substitution at the carbonyl groups, allowing:
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Amide Formation: Reaction with primary amines yields imide derivatives with enhanced solubility.
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Reductive Amination: Sodium cyanoborohydride reduces ketones to secondary amines, altering electronic properties .
Applications in Medicinal Chemistry
Kinase Inhibition
Preliminary studies suggest the compound inhibits tyrosine kinases (e.g., EGFR, VEGFR) at IC₅₀ values of 0.5–2 µM, attributed to the dioxoisoindole group’s ability to occupy hydrophobic pockets .
Table 2: Comparative Kinase Inhibition Data
| Kinase Target | IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |
|---|---|---|
| EGFR | 1.2 | Gefitinib: 0.03 |
| VEGFR2 | 0.8 | Sorafenib: 0.12 |
| PDGFR-β | 2.1 | Imatinib: 0.25 |
Antibacterial Activity
Against Gram-positive bacteria (e.g., S. aureus), the compound exhibits MIC values of 8–16 µg/mL, likely due to interference with cell wall synthesis via boronic acid-mediated transpeptidase inhibition .
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparisons
The dioxoisoindole-ethyl-pyrazole boronic ester hybrid demonstrates superior target engagement compared to simpler analogs, underscoring the importance of its multifunctional design .
Future Research Directions
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Mechanistic Studies: Elucidate the dioxoisoindole group’s role in kinase binding via X-ray crystallography.
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Prodrug Development: Mask the boronic acid as a trifluoroborate salt to improve bioavailability .
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Polymer-Supported Synthesis: Immobilize intermediates on resins for combinatorial library generation .
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